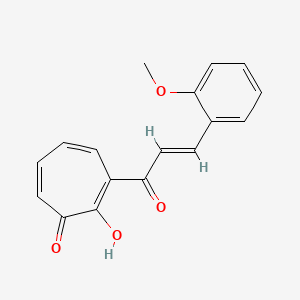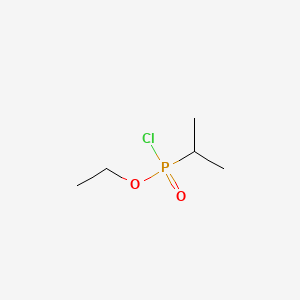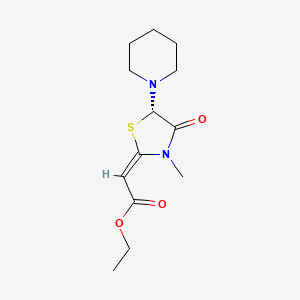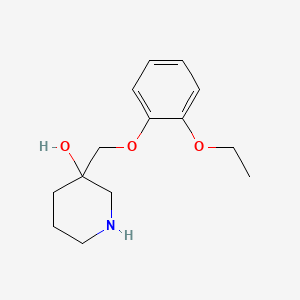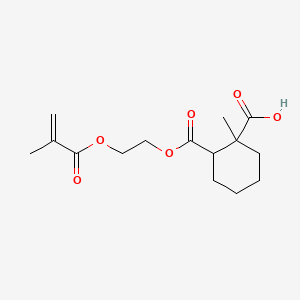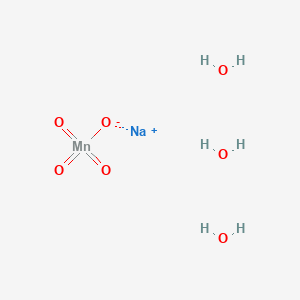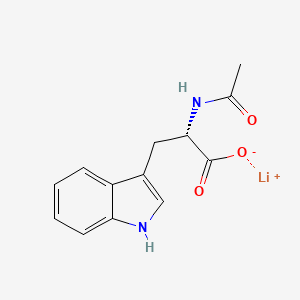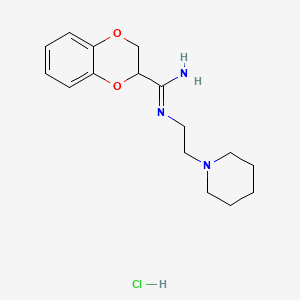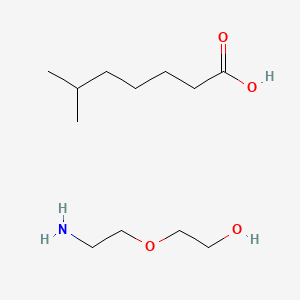
Einecs 298-620-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 298-620-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Métodos De Preparación
The preparation of Einecs 298-620-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions, often involving the use of catalysts to enhance reaction rates and yields.
Reaction Conditions: These reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production: Large-scale production methods may involve continuous flow reactors and other advanced technologies to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Einecs 298-620-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of halogens or other substituents, leading to the formation of new compounds.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The products formed from these reactions can vary widely, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Einecs 298-620-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be utilized in biological studies to investigate cellular processes and interactions.
Medicine: Research into its potential therapeutic effects and applications in drug development is ongoing.
Mecanismo De Acción
The mechanism of action of Einecs 298-620-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The detailed molecular mechanisms are still under investigation, but they are believed to involve binding to specific receptors or enzymes .
Comparación Con Compuestos Similares
Einecs 298-620-1 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Einecs 203-770-8 (amyl nitrite) and Einecs 234-985-5 (bismuth tetroxide) share some chemical properties but differ in their specific applications and effects.
Uniqueness: this compound stands out due to its specific reactivity and the range of applications it supports in various scientific fields.
Propiedades
Número CAS |
93820-41-8 |
|---|---|
Fórmula molecular |
C12H27NO4 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-(2-aminoethoxy)ethanol;6-methylheptanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11NO2/c1-7(2)5-3-4-6-8(9)10;5-1-3-7-4-2-6/h7H,3-6H2,1-2H3,(H,9,10);6H,1-5H2 |
Clave InChI |
WAVZMTWAMILXLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCC(=O)O.C(COCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




